

2-Chloro TNP-ITP Tetrasodium: A Technical Overview for Researchers

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Compound of Interest

Compound Name: 2-Chloro TNP-ITP tetrasodium

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Chloro TNP-ITP tetrasodium**, a specialized derivative of inosine triphosphate (ITP). Due to the limited direct research on this specific compound, this document synthesizes information from closely related analogs, namely TNP-nucleotides and 2-chloro-purine derivatives, to offer a comprehensive technical profile. This guide covers the inferred chemical structure, potential applications, and hypothetical experimental protocols.

Core Compound Profile

2-Chloro TNP-ITP (2-Chloro-2',3'-O-(2,4,6-trinitrophenyl)-inosine-5'-triphosphate) tetrasodium is an analogue of Inosine-5'-triphosphate trisodium salt.^[1] The key structural features are the inosine triphosphate backbone, a chloro- modification at the 2-position of the purine ring, and a trinitrophenyl (TNP) group attached to the ribose moiety. The TNP group renders the molecule fluorescent, making it a valuable tool for studying nucleotide-binding proteins.

Inferred Chemical Structure

While a definitive public structure for **2-Chloro TNP-ITP tetrasodium** is not readily available, a probable structure can be inferred from its constituent parts: inosine triphosphate, a 2-chloro modification, and a TNP group. The following is a likely representation of the chemical structure.

Table 1: Inferred Physicochemical Properties of **2-Chloro TNP-ITP Tetrasodium**

Property	Inferred Value/Characteristic	Basis of Inference
Molecular Formula	C ₁₆ H ₁₁ ClN ₇ O ₁₉ P ₃ ·4Na	Based on the structures of TNP-ATP and 2-chloroinosine.
Appearance	Likely a colored (yellowish) solid	The TNP group is a chromophore.
Solubility	Expected to be soluble in water	Due to the triphosphate and tetrasodium salt form.
Fluorescence	Expected to be fluorescent	The TNP moiety is a known fluorophore.[2]
Excitation Max.	~410-470 nm (estimated)	Based on TNP-ATP and TNP-GTP.[2][3]
Emission Max.	~540-560 nm (estimated)	Based on TNP-ATP and TNP-GTP.[2][3]

Potential Applications in Research

Based on the known applications of similar fluorescent nucleotide analogs like TNP-ATP and TNP-GTP, **2-Chloro TNP-ITP tetrasodium** is anticipated to be a valuable tool in several research areas:

- **Enzyme Kinetics and Inhibition:** As a structural analog of ITP, it can be used to study the kinetics and as a potential inhibitor of ITP-utilizing enzymes. For instance, TNP-GTP is a known inhibitor of glutamate dehydrogenase.[3] The 2-chloro modification may alter its binding affinity and specificity. Human IMP dehydrogenase has been shown to catalyze the dehalogenation of 2-chloroinosine 5'-monophosphate.[4]
- **Nucleotide Binding Site Characterization:** The fluorescent properties of the TNP group allow for real-time monitoring of its binding to proteins. Changes in fluorescence intensity and emission wavelength upon binding can provide insights into the local environment of the nucleotide-binding pocket.[2]

- High-Throughput Screening: Its fluorescent nature makes it suitable for developing high-throughput screening assays to identify compounds that modulate the activity of ITP-dependent proteins.

Hypothetical Experimental Protocols

The following are detailed, hypothetical experimental protocols for the use of **2-Chloro TNP-ITP tetrasodium**, based on established methods for other TNP-nucleotide analogs.

Protocol 1: Characterization of Protein-Ligand Interaction by Fluorescence Titration

This protocol describes how to determine the binding affinity (dissociation constant, K_d) of 2-Chloro TNP-ITP to a target protein.

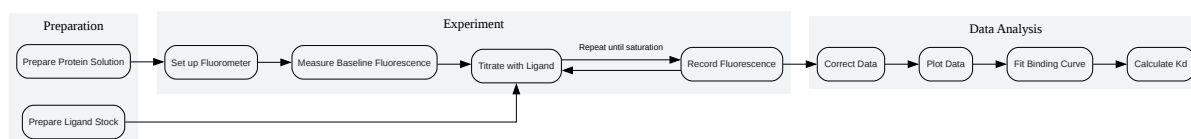
Materials:

- Purified target protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM $MgCl_2$)
- **2-Chloro TNP-ITP tetrasodium** stock solution (e.g., 1 mM in water)
- Fluorometer and cuvettes

Procedure:

- Prepare a solution of the target protein at a known concentration (e.g., 1 μM) in the assay buffer.
- Set the fluorometer to the estimated excitation and emission wavelengths for 2-Chloro TNP-ITP (e.g., Ex: 470 nm, Em: 550 nm).
- Record the baseline fluorescence of the protein solution.
- Add small aliquots of the 2-Chloro TNP-ITP stock solution to the protein solution, mixing thoroughly after each addition.

- Record the fluorescence intensity after each addition until no significant change is observed (saturation).
- Correct the fluorescence readings for dilution and inner filter effects if necessary.
- Plot the change in fluorescence as a function of the 2-Chloro TNP-ITP concentration and fit the data to a suitable binding isotherm (e.g., one-site binding model) to calculate the K_d .



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Workflow for determining protein-ligand binding affinity.

Protocol 2: Enzyme Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of 2-Chloro TNP-ITP on an ITP-metabolizing enzyme.

Materials:

- Enzyme of interest
- Substrate for the enzyme (e.g., ITP)
- **2-Chloro TNP-ITP tetrasodium**
- Assay buffer
- Detection reagent for the product of the enzymatic reaction

- Plate reader

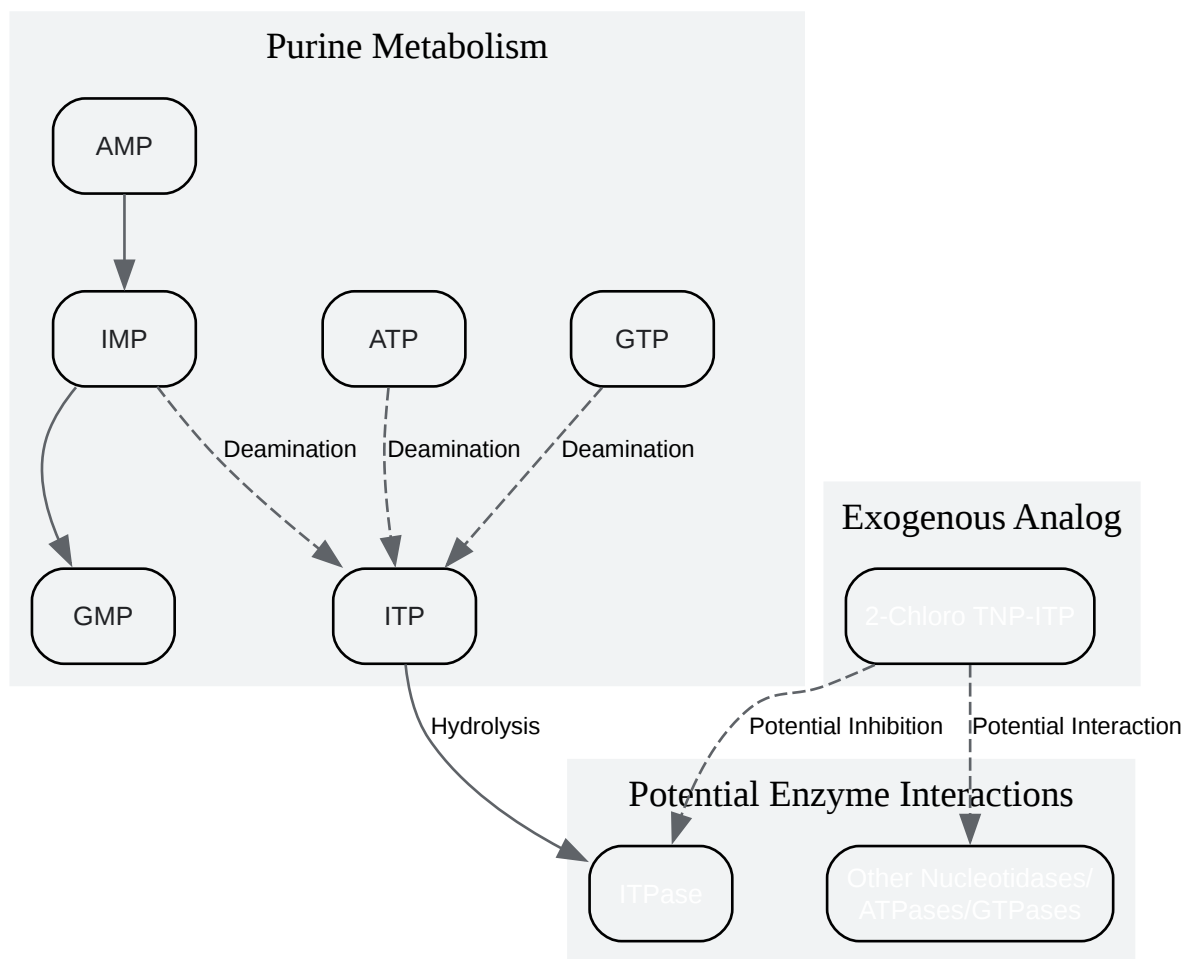
Procedure:

- Prepare a series of dilutions of 2-Chloro TNP-ITP in the assay buffer.
- In a microplate, add the enzyme and the different concentrations of 2-Chloro TNP-ITP.
- Incubate for a defined period to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the substrate.
- Allow the reaction to proceed for a specific time.
- Stop the reaction and add the detection reagent.
- Measure the signal on a plate reader.
- Plot the enzyme activity as a function of the 2-Chloro TNP-ITP concentration and calculate the IC₅₀ value.

Potential Signaling Pathway Interactions

While there is no direct evidence of 2-Chloro TNP-ITP's involvement in specific signaling pathways, its parent molecule, ITP, is a product of purine metabolism and can be hydrolyzed by inosine triphosphate pyrophosphatase (ITPase) to prevent its incorporation into RNA and DNA. [5] Deficiencies in ITPase can lead to the accumulation of ITP. Given that some purine analogs are used in therapeutic contexts, it is conceivable that 2-Chloro TNP-ITP could interact with pathways involved in purine metabolism and nucleotide signaling.

It is important to note the coincidental acronym "ITP" also stands for Immune Thrombocytopenia, an autoimmune disorder.[6][7] Research into this condition has identified several associated signaling pathways, including the PI3K/Akt signaling pathway, Toll-like receptor signaling, and the Wnt signaling pathway.[8][9][10] However, there is currently no established link between the chemical inosine triphosphate (ITP) and the pathophysiology of Immune Thrombocytopenia (ITP).



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Potential interaction of 2-Chloro TNP-ITP with purine metabolism.

Conclusion

2-Chloro TNP-ITP tetrasodium represents a potentially powerful research tool for investigating the structure and function of ITP-binding proteins. While direct experimental data for this specific compound is scarce, its properties and applications can be reasonably inferred from well-studied analogs. The information and hypothetical protocols provided in this guide are intended to serve as a starting point for researchers interested in utilizing this and similar fluorescent nucleotide analogs in their studies. Further empirical investigation is necessary to fully elucidate the specific characteristics and applications of **2-Chloro TNP-ITP tetrasodium**.

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